molecular formula C15H25N3O2S B3046746 tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate CAS No. 1289385-40-5

tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

Cat. No.: B3046746
CAS No.: 1289385-40-5
M. Wt: 311.4
InChI Key: GOVXPZSYUAWFCT-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate (CAS: 1269430-24-1) is a piperazine derivative featuring a thiazole-substituted ethyl group and a tert-butyl carbamate protective group. Its molecular formula is C₁₄H₂₃N₃O₂S, with a molecular weight of 297.42 g/mol . The compound is typically stored under dry, sealed conditions at 2–8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-methyl-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-11-10-17(12(2)13-16-6-9-21-13)7-8-18(11)14(19)20-15(3,4)5/h6,9,11-12H,7-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVXPZSYUAWFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(C)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123720
Record name 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-40-5
Record name 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Reaction Conditions

  • Starting material : 4-hydroxypiperazine or analogous derivatives.
  • Reagents : tert-Butyl dicarbonate (Boc anhydride), triethylamine (TEA), methylene chloride.
  • Procedure :
    • Dissolve 4-hydroxypiperazine in methylene chloride.
    • Add TEA as a base to deprotonate the piperazine nitrogen.
    • Slowly introduce Boc anhydride to form the Boc-protected intermediate.
  • Yield : ~85–90% after column chromatography.

Mechanistic Insights

The Boc group reacts selectively with the secondary amine of piperazine, forming a stable carbamate. This step prevents unwanted side reactions during subsequent alkylation or substitution steps.

Introduction of the Methyl Group

The 2-methyl substituent on the piperazine ring is introduced via alkylation or reductive amination.

Alkylation with Methylating Agents

  • Reagents : Methyl iodide, potassium carbonate (K₂CO₃), tetrahydrofuran (THF).
  • Procedure :
    • React Boc-protected piperazine with methyl iodide in THF.
    • Use K₂CO₃ as a base to facilitate nucleophilic substitution.
  • Yield : ~75–80%.

Challenges and Optimization

Steric hindrance from the Boc group necessitates prolonged reaction times (12–24 hours). Alternative methods, such as using phase-transfer catalysts, have been explored but show limited improvements.

Attachment of the Thiazol-2-yl Ethyl Moiety

The thiazole ring is introduced via a two-step process: (i) synthesis of a thiazole-containing alkylating agent and (ii) coupling to the piperazine core.

Synthesis of 1-(Thiazol-2-yl)ethyl Halides

  • Method : Hantzsch thiazole synthesis or substitution of pre-formed thiazoles.
    • Example : React 2-aminothiazole with chloroacetyl chloride to form 2-(2-chloroacetamido)thiazole, followed by reduction to yield 1-(thiazol-2-yl)ethyl chloride.
  • Key Reagents : Chloroacetyl chloride, thiourea, sodium borohydride.
  • Yield : ~65–70% for the alkyl chloride intermediate.

Coupling to Piperazine

  • Reagents : 1-(Thiazol-2-yl)ethyl chloride, Boc-protected 2-methylpiperazine, K₂CO₃, N,N-dimethylformamide (DMF).
  • Procedure :
    • Mix the alkyl chloride with Boc-protected piperazine in DMF.
    • Heat at 80–90°C for 8–12 hours.
  • Yield : ~60–65% after purification.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Key Reference
Boc Protection Boc anhydride, TEA, CH₂Cl₂ 85–90
Methyl Group Introduction Methyl iodide, K₂CO₃, THF 75–80
Thiazole Alkylation DMF, 80–90°C, 8–12 hours 60–65

Alternative Approaches and Recent Advances

One-Pot Sequential Reactions

Recent patents describe one-pot methods combining Boc protection and alkylation, reducing purification steps. For example, sequential addition of Boc anhydride and methyl iodide in THF improves efficiency (yield: 70–75%).

Challenges and Limitations

  • Low Yields in Thiazole Coupling : Steric hindrance from the Boc and methyl groups reduces reactivity at the piperazine nitrogen.
  • Purification Complexity : Silica gel chromatography is often required due to byproducts from incomplete alkylation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine Derivatives

Heterocyclic Ring Substitutions
  • Pyridine Analog: tert-Butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate (CAS: 1289386-27-1) replaces the thiazole with a pyridin-2-yl group. Its molecular formula is C₁₇H₂₇N₃O₂ (MW: 305.42 g/mol) . Pyridine’s π-electron system may enhance aromatic stacking in target binding pockets compared to thiazole’s sulfur-mediated interactions.
  • Imidazothiazole Analog: tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS: N/A) features a fused imidazo-thiazole system .
Aromatic vs. Aliphatic Substituents
  • Benzyl Substituent :
    tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (CAS: N/A) substitutes the thiazolylethyl group with a 2-methylbenzyl moiety .

    • Key Difference : The benzyl group introduces aromatic π-π interactions, increasing lipophilicity (logP) compared to the polar thiazole. This could enhance membrane permeability but reduce aqueous solubility.
  • Piperidine Substituent: tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1) replaces the thiazolylethyl with a piperidin-4-yl group .

Physicochemical Properties

Property Target Compound Pyridine Analog Benzyl Analog
Molecular Weight 297.42 g/mol 305.42 g/mol ~308 g/mol (estimated)
Solubility Likely moderate (polar thiazole) Higher (pyridine’s basic N) Low (lipophilic benzyl)
Storage Conditions 2–8°C, sealed Similar Room temperature (stable)

Biological Activity

Overview

tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a complex organic compound notable for its structural features, which include a piperazine ring and a thiazole moiety. This compound, with the molecular formula C15H25N3O2SC_{15}H_{25}N_{3}O_{2}S and a molecular weight of approximately 311.44 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist of the CCR2b receptor involved in inflammatory responses.

Structural Characteristics

The structural complexity of this compound allows it to participate in various biological interactions. The presence of the piperazine ring is common in many pharmacologically active compounds, while the thiazole moiety is recognized for its diverse pharmacological properties. The functional groups present in this compound contribute to its reactivity and biological activity .

Antagonistic Effects on CCR2b Receptor

Research indicates that this compound acts as an antagonist of the CCR2b receptor. This receptor plays a significant role in mediating inflammatory responses, suggesting that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as chronic pain syndromes and autoimmune diseases.

Anticancer Potential

Thiazole-containing compounds have been extensively studied for their anticancer properties. Several studies have reported that modifications to the thiazole structure can enhance cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against Jurkat and HT-29 cell lines, with IC50 values indicating potent antiproliferative effects. The incorporation of electron-donating groups at specific positions on the thiazole ring has been linked to increased activity .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the unique aspects of this compound:

Compound Name Structural Features Unique Aspects
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateHydroxyethyl groupFocus on central nervous system effects
Tert-butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxamideAmide instead of esterPotentially different receptor affinity
Tert-butyl 4-[2-amino-thiazol]piperazineAmino substitution on thiazoleEnhanced biological activity

This table illustrates how variations in functional groups can lead to differing biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

  • Anticonvulsant Activity : Thiazole-integrated compounds have shown promising anticonvulsant properties, with some analogues achieving significant protection against tonic extensor phases in animal models .
  • Antitumor Activity : Research has demonstrated that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions on the thiazole ring have been reported to have IC50 values comparable to established anticancer drugs like doxorubicin .
  • Inflammatory Response Modulation : Given its antagonistic action on CCR2b receptors, this compound may also play a role in modulating inflammatory pathways, which could be beneficial for developing new anti-inflammatory therapies .

Q & A

Q. What synthetic strategies are commonly employed to prepare tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate?

Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the thiazole moiety (e.g., coupling 2-bromothiazole with piperazine intermediates under basic conditions) .
  • Deprotection of tert-butyloxycarbonyl (Boc) groups using HCl in 1,4-dioxane or TFA, followed by functionalization .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the piperazine core .
    Key parameters include solvent choice (e.g., acetonitrile, toluene), temperature (80–110°C), and catalysts (e.g., Pd(dba)₂, XPhos). Yields range from 42–89% depending on reaction optimization .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at δ 1.48 ppm, thiazole protons at δ 8.5–9.2 ppm) and carbon types (e.g., carbonyl at ~157 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 348.1 [M+H]⁺ for intermediates) .
  • LCMS : Monitors reaction progress and purity (>95% in optimized protocols) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., diazoacetyl derivatives) .

Q. What safety precautions are essential when handling this compound?

  • GHS Classification : Acute toxicity (Category 4, H302 for oral exposure) .
  • Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion.
  • Storage : Keep in airtight containers at RT under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved for Suzuki-Miyaura coupling steps involving thiazole derivatives?

  • Catalyst optimization : Use Pd(dba)₂ with XPhos ligand to enhance stability and reduce side reactions .
  • Solvent systems : Toluene/ethanol/water mixtures improve solubility of boronate esters .
  • Temperature control : Maintain 90–100°C for 12–16 hours to ensure complete conversion .
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients) removes unreacted starting materials .

Q. How should researchers address discrepancies in NMR data between synthesis batches?

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid shifts .
  • Impurity profiling : Use LCMS to detect byproducts (e.g., de-Boc intermediates or hydrolysis products) .
  • Crystallization : Recrystallize from ethyl acetate/hexane to isolate pure enantiomers or polymorphs .

Q. What strategies enable selective functionalization of the piperazine ring?

  • Orthogonal protection : Use Boc groups to shield primary amines while modifying secondary positions .
  • Microwave-assisted synthesis : Accelerate reactions (e.g., amidation, alkylation) under controlled conditions .
  • Enzymatic resolution : Chiral enzymes can separate enantiomers for asymmetric modifications .

Q. How can stability studies inform storage conditions for this compound?

  • Accelerated degradation tests : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • HPLC monitoring : Track decomposition products (e.g., free piperazine or thiazole derivatives) over time .
  • Lyophilization : Improves stability for long-term storage in desiccated environments .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to thiazole’s affinity for ATP-binding pockets .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Key Intermediates

StepMethod A ()Method B ()
Reaction ConditionsTHF/H₂O, rt, 2 hToluene/EtOH/H₂O, 90°C, 12 h
CatalystNonePd(dba)₂/XPhos
Yield79%60%
PurificationVacuum evaporationSilica gel chromatography

Q. Table 2. Key NMR Assignments for Piperazine Derivatives

Proton/CarbonChemical Shift (δ, ppm)Assignment
tert-Butyl (¹H)1.48 (s)C(CH₃)₃
Thiazole C-2 (¹³C)149.7Heteroaromatic carbon
Piperazine N-CH₂ (¹H)3.44–3.84 (m)Methylene protons

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

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